BenchChemオンラインストアへようこそ!

N-(2-(4-acetamidobenzamido)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

TNIK inhibitor breast cancer cell viability

N-(2-(4-acetamidobenzamido)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396791-28-8) is a synthetic small molecule belonging to the pyridazine-3-carboxamide class. It is commercially supplied as a research-grade compound (typical purity 95%) with a molecular formula of C20H24N6O3 and a molecular weight of 396.451 g/mol.

Molecular Formula C20H24N6O3
Molecular Weight 396.451
CAS No. 1396791-28-8
Cat. No. B2382755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-acetamidobenzamido)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
CAS1396791-28-8
Molecular FormulaC20H24N6O3
Molecular Weight396.451
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NN=C(C=C2)N3CCCC3
InChIInChI=1S/C20H24N6O3/c1-14(27)23-16-6-4-15(5-7-16)19(28)21-10-11-22-20(29)17-8-9-18(25-24-17)26-12-2-3-13-26/h4-9H,2-3,10-13H2,1H3,(H,21,28)(H,22,29)(H,23,27)
InChIKeyGSCKTLXREQZDIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-acetamidobenzamido)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396791-28-8): Chemical Class and Baseline for Scientific Procurement


N-(2-(4-acetamidobenzamido)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396791-28-8) is a synthetic small molecule belonging to the pyridazine-3-carboxamide class . It is commercially supplied as a research-grade compound (typical purity 95%) with a molecular formula of C20H24N6O3 and a molecular weight of 396.451 g/mol . Published literature associates this chemotype with inhibition of Traf2- and Nck-interacting kinase (TNIK), a serine/threonine kinase implicated in Wnt/β-catenin signaling and cancer cell proliferation . However, publicly accessible peer-reviewed or patent-derived quantitative comparator data for this specific CAS number remain extremely limited, and the following evidence guide reflects the currently retrievable differentiation claims rather than an exhaustive head-to-head dataset.

Why Generic Substitution Fails for N-(2-(4-acetamidobenzamido)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide


Substituting this compound with a close pyridazine-3-carboxamide analog or a general TNIK inhibitor is not supported by the limited available evidence base. The specific N-(4-acetamidobenzamido)ethyl linker and the pyrrolidin-1-yl substituent on the pyridazine core generate a unique pharmacophoric signature that, according to the sole accessible source, yields a distinct TNIK inhibition profile (IC50 approximately 15 µM in breast cancer cell viability assays) . In the absence of publicly reported selectivity panels, off-target profiles, or in vivo pharmacokinetic data for this exact chemotype, generic replacement introduces unquantified risk of altered potency, selectivity, and biological outcome. The following evidence sections detail the specific, quantifiable differentiation that currently exists—while explicitly noting where evidence is absent—to guide procurement decisions toward this precise compound rather than an untested analog.

Quantitative Differentiation Evidence for N-(2-(4-acetamidobenzamido)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide vs. Comparators


TNIK Inhibition Potency in Breast Cancer Cell Viability Assays

The compound exhibits TNIK inhibitory activity associated with reduced cancer cell viability. In MCF-7 breast cancer cells, an IC50 value of approximately 15 µM was reported for this compound . No direct head-to-head comparison with a named TNIK inhibitor analog under identical assay conditions has been published for this exact CAS number. The closest in-class comparator data cannot be retrieved from permissible sources; therefore, this evidence is classified as Supporting Evidence only.

TNIK inhibitor breast cancer cell viability

Structural Differentiation from Common Pyridazine-3-carboxamide Analogs

The compound's N-(4-acetamidobenzamido)ethyl side chain distinguishes it from other commercially available 6-(pyrrolidin-1-yl)pyridazine-3-carboxamide analogs, which bear simpler aryl or alkyl substituents (e.g., N-(2-fluorophenyl), N-benzyl, N-(2-isopropylphenyl) variants) . SAR studies on related series indicate that modifications to the benzamide moiety significantly affect TNIK inhibitory potency . While no quantitative comparative data exist, the structural uniqueness suggests a differentiated binding mode.

structure-activity relationship pyridazine-3-carboxamide kinase inhibitor design

PIKfyve Inhibitor Class Pharmacology (Contextual Background)

The pyridazine-3-carboxamide scaffold has been explored in the context of PIKfyve inhibition, with the related compound APY-0201 (CAS 1232221-74-7) demonstrating potent PIKfyve inhibition (IC50 5.2 nM) and anti-myeloma activity [1]. However, CAS 1396791-28-8 is a structurally distinct molecule targeting TNIK rather than PIKfyve, and no PIKfyve activity data exist for this compound. This class-level inference serves only to contextualize the pyridazine chemotype's versatility and does not constitute direct evidence for this compound's performance.

PIKfyve multiple myeloma autophagy

Recommended Application Scenarios for N-(2-(4-acetamidobenzamido)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide Based on Current Evidence


TNIK-Dependent Cancer Cell Proliferation Studies in Breast Cancer Models

The compound has been evaluated in MCF-7 breast cancer cell viability assays, yielding an IC50 of approximately 15 µM . This supports its use as a tool compound for interrogating TNIK-mediated signaling in breast cancer, particularly in experiments designed to compare TNIK dependency across cell lines. Researchers should independently confirm potency in their specific cell context, as no replicate data from independent labs are publicly available.

Structure-Activity Relationship (SAR) Studies on Pyridazine-3-carboxamide Kinase Inhibitors

The unique N-(4-acetamidobenzamido)ethyl substituent offers a differentiated chemical probe for SAR campaigns exploring the pyridazine-3-carboxamide scaffold's kinase selectivity . Procurement of this compound enables systematic comparison with simpler 6-(pyrrolidin-1-yl)pyridazine-3-carboxamide analogs to map the contribution of the extended benzamide side chain to target engagement and cellular activity.

Chemical Biology Tool for Wnt/β-Catenin Pathway Investigation

TNIK is an essential component of the Wnt/β-catenin transcriptional complex . This compound, as a reported TNIK inhibitor, can be employed in chemical biology studies aiming to dissect TNIK's role in Wnt signaling, provided that appropriate orthogonal controls and target engagement assays (e.g., cellular thermal shift assay) are included to validate on-target activity.

Comparator Studies Distinguishing TNIK from PIKfyve Pharmacology

Given the structural relationship to pyridazine-based PIKfyve inhibitors, this compound can serve as a selectivity control in experiments designed to differentiate TNIK-mediated phenotypes from PIKfyve-mediated effects, particularly in hematological malignancy models where PIKfyve inhibitors show activity [1].

Quote Request

Request a Quote for N-(2-(4-acetamidobenzamido)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.